3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylicAcid2,5-DiethylEster
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Overview
Description
3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester is a complex organic compound with a unique structure that includes a bromine atom, a dimethoxyethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the pyridine ring.
Esterification: Formation of the diethyl ester groups.
Dimethoxyethylation: Addition of the dimethoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxyethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid Methyl Ester
- 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid Ethyl Ester
Uniqueness
The unique combination of the bromine atom, dimethoxyethyl group, and diethyl ester groups in 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester distinguishes it from similar compounds
Properties
Molecular Formula |
C27H32O8 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(3R,8R,12Z,18E,20E,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione |
InChI |
InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5+,18-13-/t19-,20-,21?,25-,26-,27+/m1/s1 |
InChI Key |
GXCGYHWSYNQVHU-MGURXEENSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(\CCOC(=O)/C=C/C=C/C(=O)O[C@H]4[C@]3([C@]5(CO5)C(C4)O2)C)/C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C |
Origin of Product |
United States |
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